2,8-Dinitroquinoline
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Overview
Description
2,8-Dinitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of two nitro groups at the 2 and 8 positions of the quinoline ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
The synthesis of 2,8-Dinitroquinoline typically involves nitration reactions. One common method is the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern . Industrial production methods may involve similar nitration processes but are optimized for higher yields and purity. Additionally, advanced techniques like catalytic nitration using metal catalysts can be employed to improve efficiency .
Chemical Reactions Analysis
2,8-Dinitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,8-Dinitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dinitroquinoline and its derivatives often involves interactions with biological molecules, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2,8-Dinitroquinoline can be compared with other nitroquinoline derivatives, such as 5,7-Dinitro-8-hydroxyquinoline and 2-chloro-8-hydroxy-5,7-dinitroquinoline . These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities. For example, 5,7-Dinitro-8-hydroxyquinoline is known for its strong antimicrobial properties, while 2-chloro-8-hydroxy-5,7-dinitroquinoline is used in the synthesis of other complex heterocyclic compounds .
Properties
CAS No. |
32110-64-8 |
---|---|
Molecular Formula |
C9H5N3O4 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
2,8-dinitroquinoline |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-5-8(12(15)16)10-9(6)7/h1-5H |
InChI Key |
KVAGCJDCFXGRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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